4-(2,6-Dimethylphenyl)azetidin-2-one

Catalog No.
S7913233
CAS No.
M.F
C11H13NO
M. Wt
175.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(2,6-Dimethylphenyl)azetidin-2-one

Product Name

4-(2,6-Dimethylphenyl)azetidin-2-one

IUPAC Name

4-(2,6-dimethylphenyl)azetidin-2-one

Molecular Formula

C11H13NO

Molecular Weight

175.23 g/mol

InChI

InChI=1S/C11H13NO/c1-7-4-3-5-8(2)11(7)9-6-10(13)12-9/h3-5,9H,6H2,1-2H3,(H,12,13)

InChI Key

SCFGKINXVAGDIW-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)C)C2CC(=O)N2

Canonical SMILES

CC1=C(C(=CC=C1)C)C2CC(=O)N2

4-(2,6-Dimethylphenyl)azetidin-2-one is a chemical compound characterized by its azetidinone structure, which includes a four-membered cyclic amide. The compound features a dimethyl-substituted phenyl group at the fourth position of the azetidinone ring, contributing to its unique chemical properties. The molecular formula for this compound is C12_{12}H15_{15}NO, and it has a molecular weight of approximately 189.25 g/mol. This compound is part of a larger class of azetidinones, which are known for their diverse biological activities and applications in medicinal chemistry.

  • Oxidation: The compound can be oxidized to form corresponding oxides using agents such as potassium permanganate or chromium trioxide.
  • Reduction: Reduction reactions can convert the azetidinone ring to other functional groups, often utilizing lithium aluminum hydride or sodium borohydride as reducing agents.
  • Substitution: The phenyl ring can participate in electrophilic substitution reactions, where reagents like bromine or nitric acid may be used .

These reactions allow for the modification of the compound's structure, leading to various derivatives with potentially enhanced properties.

Research indicates that 4-(2,6-dimethylphenyl)azetidin-2-one exhibits promising biological activities. It has been studied for its potential antimicrobial and anti-inflammatory properties. Compounds within this class have shown efficacy against various bacterial strains and may act as enzyme inhibitors. Notably, derivatives of azetidinones are associated with a wide range of pharmacological effects, including antitubercular and anticancer activities .

The synthesis of 4-(2,6-dimethylphenyl)azetidin-2-one typically involves the cyclization of appropriate precursors. A common method includes the reaction of 2,6-dimethylphenylamine with chloroacetyl chloride, followed by cyclization to form the azetidinone ring. This process may require specific conditions such as temperature control and the use of solvents to optimize yield and purity.

Industrial Production Methods

For industrial applications, synthesis methods are often scaled up and optimized for efficiency. Techniques may include microwave-assisted synthesis or continuous flow processes to enhance reaction rates and product yields while minimizing environmental impact.

4-(2,6-Dimethylphenyl)azetidin-2-one has several applications across different fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds due to its biological activity.
  • Material Science: The compound is utilized in the production of specialty chemicals and materials.
  • Research: It acts as a building block for further chemical synthesis in research settings .

The compound's mechanism of action involves interactions with specific molecular targets within biological systems. For instance, it may inhibit bacterial cell wall synthesis or modulate inflammatory pathways by interacting with enzymes and receptors. Such interactions are critical for understanding its therapeutic potential and guiding further development in drug design .

Several compounds share structural similarities with 4-(2,6-dimethylphenyl)azetidin-2-one. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
EzetimibeAzetidinone structureCholesterol absorption inhibitor
4-(3,4-Dimethylphenyl)azetidin-2-oneSimilar azetidinone coreDifferent substitution pattern affects biological activity
4-(2,4-Dichloro-5-fluorophenyl)azetidin-2-oneContains halogen substitutionsEnhanced reactivity due to chlorine and fluorine atoms

Uniqueness

What sets 4-(2,6-dimethylphenyl)azetidin-2-one apart from these similar compounds is its specific substitution pattern on the phenyl ring, which influences its reactivity and biological activity profile. The presence of two methyl groups at the ortho positions enhances steric effects and may contribute to its unique pharmacological properties compared to other azetidinones .

XLogP3

1.5

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

175.099714038 g/mol

Monoisotopic Mass

175.099714038 g/mol

Heavy Atom Count

13

Dates

Last modified: 01-05-2024

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